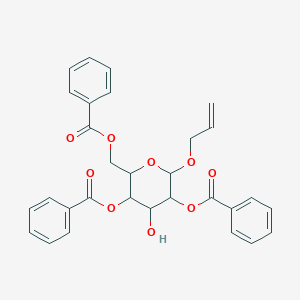

Allyl2,4,6-Tri-O-benzoyl-alpha-D-galactopyranoside

CAS No.:

Cat. No.: VC16471478

Molecular Formula: C30H28O9

Molecular Weight: 532.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C30H28O9 |

|---|---|

| Molecular Weight | 532.5 g/mol |

| IUPAC Name | (3,5-dibenzoyloxy-4-hydroxy-6-prop-2-enoxyoxan-2-yl)methyl benzoate |

| Standard InChI | InChI=1S/C30H28O9/c1-2-18-35-30-26(39-29(34)22-16-10-5-11-17-22)24(31)25(38-28(33)21-14-8-4-9-15-21)23(37-30)19-36-27(32)20-12-6-3-7-13-20/h2-17,23-26,30-31H,1,18-19H2 |

| Standard InChI Key | JFZMRICZAZNYQD-UHFFFAOYSA-N |

| Canonical SMILES | C=CCOC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Allyl 2,4,6-Tri-O-benzoyl-α-D-galactopyranoside (C₃₀H₂₈O₉, MW 532.5 g/mol) consists of a D-galactopyranose core modified with three benzoyl esters (at C2, C4, and C6) and an allyl group at the anomeric position. The α-configuration at the anomeric center is stabilized by the electron-withdrawing benzoyl groups, which hinder axial attack during glycosylation. The allyl group serves as a temporary protecting group that can be selectively removed under mild conditions, such as palladium-catalyzed deallylation .

Table 1: Key Molecular Descriptors

| Property | Value/Descriptor |

|---|---|

| IUPAC Name | (3,5-Dibenzoyloxy-4-hydroxy-6-prop-2-enoxyoxan-2-yl)methyl benzoate |

| Canonical SMILES | C=CCOC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |

| XLogP3 | 5.2 (Predicted) |

| Hydrogen Bond Donors | 1 (C4-OH) |

| Hydrogen Bond Acceptors | 9 |

Spectroscopic Fingerprints

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure and stereochemistry. Key ¹H NMR signals include:

-

δ 5.82–5.71 ppm (m): Allyl protons (CH₂=CH–CH₂–O)

-

δ 8.07–7.23 ppm (m): Aromatic protons from benzoyl groups

¹³C NMR reveals carbonyl carbons of benzoyl esters at δ 165–170 ppm and the allyl carbon at δ 117–132 ppm .

Synthetic Methodologies

Stepwise Protection of D-Galactose

The synthesis begins with selective protection of D-galactose:

-

Benzoylation: Treatment with benzoyl chloride in pyridine installs esters at C2, C4, and C6.

-

Allylation: The anomeric hydroxyl is replaced with an allyl group using allyl alcohol and a Lewis acid (e.g., BF₃·OEt₂) .

Critical Reaction Conditions:

-

Moisture-free environment (argon/nitrogen atmosphere)

-

Strict temperature control (0–25°C) to prevent acyl migration.

Palladium-Catalyzed Modifications

Source reports PdBr₂-mediated activation for glycosylations:

-

Mechanism: PdBr₂ coordinates to the allyl group, facilitating bromide displacement at the anomeric center.

-

Application: Synthesizes thioglycosides and C-glycosides without requiring pre-activation .

Applications in Glycoscience

Glycosyl Donor in Oligosaccharide Assembly

The compound serves as a donor in constructing β-(1→4)- and β-(1→6)-linked galactans, critical components of bacterial lipopolysaccharides . Its stability under acidic conditions allows sequential glycosylations without premature deprotection.

Case Study: Synthesis of a Hexasaccharide Antigen

-

Couple allyl 2,4,6-Tri-O-benzoyl-α-D-galactopyranoside with a 3-O-benzyl-protected acceptor.

-

Remove allyl group via Pd(0)/morpholine.

-

Iterate glycosylation-deprotection steps to elongate the chain.

Comparative Analysis with Analogues

Table 2: Glycosyl Donor Performance

| Donor | Reactivity | β:α Selectivity | Stability |

|---|---|---|---|

| Allyl 2,4,6-Tri-O-benzoyl-α-D-galactopyranoside | Moderate | 9:1 | High |

| Trichloroacetimidate analogue | High | 20:1 | Low |

| Thioethyl glycoside | Low | 1:1 | Very High |

Key advantages of the allyl benzoyl derivative include air stability and compatibility with iterative synthesis .

Challenges and Future Directions

Limitations in Stereocontrol

While radical methods improve β-selectivity, α-linked products still form in reactions with sterically hindered acceptors. Computational modeling suggests transition-state distortion due to benzoyl group bulkiness .

Green Chemistry Approaches

Current work focuses on replacing toxic solvents (CCl₄, CHCl₃) with cyclopentyl methyl ether (CPME) and minimizing heavy metal catalysts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume